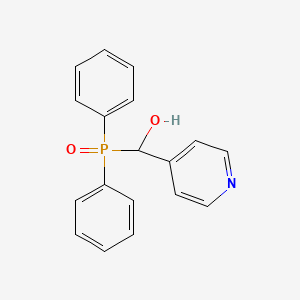

(Diphenylphosphoryl)(pyridin-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

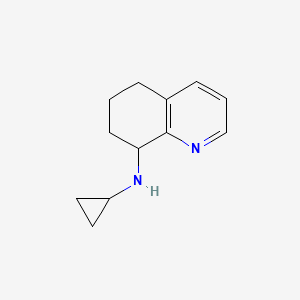

“(Diphenylphosphoryl)(pyridin-4-yl)methanol” is a chemical compound with the molecular formula C18H16NO2P . It has an average mass of 309.299 Da and a monoisotopic mass of 309.091858 Da .

Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, a study on the surface-enhanced Raman scattering (SERS) spectra of three aminophosphonate derivatives of pyridine, including (diphenylphosphoryl)(pyridin-4-yl)methanol, was conducted . The compounds were synthesized and then measured after immobilization onto colloidal gold surfaces . Another study discussed the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives .Molecular Structure Analysis

The molecular structure of (Diphenylphosphoryl)(pyridin-4-yl)methanol has been analyzed using surface-enhanced Raman scattering (SERS) technique . The study found that changes in the wavenumber, broadness, and enhancement between the corresponding Raman and SERS bands allowed to deduce the orientation of the isomers of aminophosphonate derivatives of pyridine on the gold surface .Chemical Reactions Analysis

The chemical reactions of (Diphenylphosphoryl)(pyridin-4-yl)methanol have been studied, particularly in relation to its interaction with metal ions . The study found that the -Pyr and -Pyr show the same mode of adsorption, whereas the adsorption process of the -Pyr isomer differs in this regard that pyridine assists in the interaction with the gold surface .Applications De Recherche Scientifique

Surface Enhanced Raman Scattering (SERS) Analysis

- Research Context : (Diphenylphosphoryl)(pyridin-4-yl)methanol has been utilized in the study of Surface Enhanced Raman Scattering (SERS). It was part of a group of pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers investigated for their interaction with various metal surfaces (Ag, Au, Cu) under different electrode potentials. The focus was on understanding the influence of substituent position on adsorption mode and how this affects the SERS spectra, particularly in relation to the phenyl and pyridine ring vibrations (Pięta et al., 2015).

Adsorption on Gold Nanocolloids

- Research Context : The molecule has also been explored for its adsorption characteristics on gold nanocolloids. Researchers analyzed the orientation of (Diphenylphosphoryl)(pyridin-4-yl)methanol and its isomers on gold surfaces using SERS spectra. This study was significant in deducing the molecular orientation of these compounds on metallic surfaces, contributing to the understanding of surface chemistry and molecular interactions (Pięta et al., 2014).

Molecular Geometry and Vibrational Frequencies

- Research Context : Further research using Raman spectroscopy and density functional theory (DFT) has been conducted on this compound. The focus was on determining the molecular geometries in equilibrium and vibrational frequencies. Such studies are crucial for understanding the molecular structure and dynamics of (Diphenylphosphoryl)(pyridin-4-yl)methanol and similar compounds (Proniewicz et al., 2014).

Synthesis of Novel Complexes

- Research Context : The molecule has been employed in the synthesis of novel complexes, such as a binuclear copper(I) complex. Such complexes have shown interesting properties like luminescence response and isomerization, highlighting the potential of (Diphenylphosphoryl)(pyridin-4-yl)methanol in developing new materials with unique optical properties (Li et al., 2011).

Catalysis and Chemical Reactions

- Research Context : The compound has been part of studies in catalysis and chemical reactions. For instance, its derivatives have been used in the synthesis of nickel complexes, which were then analyzed for their catalytic properties, particularly in ethylene oligomerization. Such research contributes to the field of catalytic chemistry and the development of new catalysts (Kermagoret & Braunstein, 2008).

Propriétés

IUPAC Name |

diphenylphosphoryl(pyridin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NO2P/c20-18(15-11-13-19-14-12-15)22(21,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,18,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXLXFTYJYSKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=NC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)

![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)

![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)